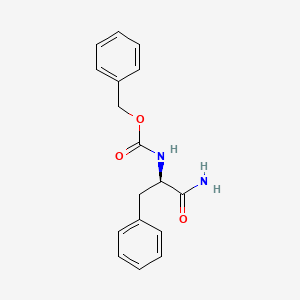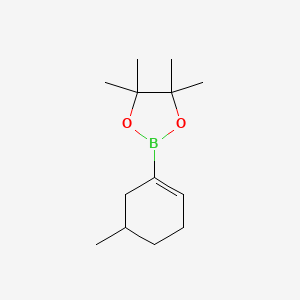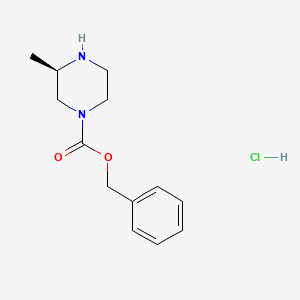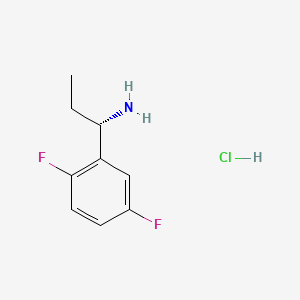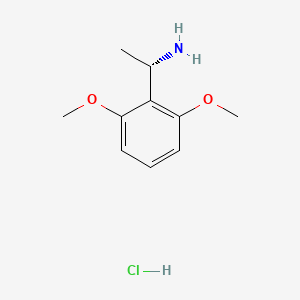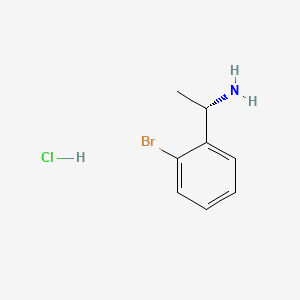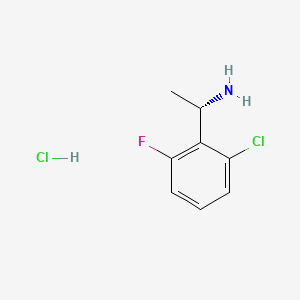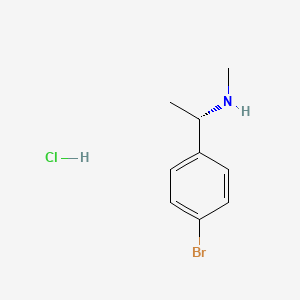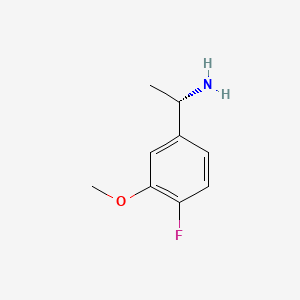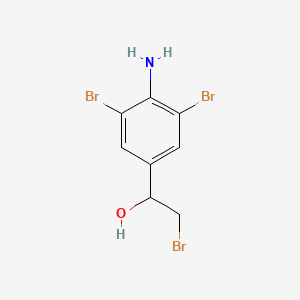
1-(3,5-Dibromo-4-aminophenyl)-2-bromoethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3,5-Dibromo-4-aminophenyl)-2-bromoethanol” is a chemical compound that has been mentioned in the context of transthyretin (TTR)-related amyloidosis . The isosteric 3,5-dibromo-4-aminophenyl substructure binds to the inner T4 binding pocket of TTR to protect cells from the cytotoxic effect of amyloidgenic TTR .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, 3,5-Dibromo-4H-1,2,4-triazole can be synthesized from 1H-1,2,4-triazole using bromine, N-bromosuccinimide or other brominating agents . The 3,5-dibromo-4-amino-1,2,4-triazole can be prepared by reacting compound 1 with hydroxylamine-O-sulphonic acid in weakly alkaline aqueous solutions at reflux temperature .Aplicaciones Científicas De Investigación
Synthesis and Derivatives
1-(3,5-Dibromo-4-aminophenyl)-2-bromoethanol and its derivatives have been explored in various synthetic processes. For instance, Bellina et al. (2001) demonstrated the synthesis of 4-aryl-3-bromo-2(5H)-furanones, which are precursors to various bromo-derivatives, showcasing their utility in organic synthesis and potential in drug development (Bellina et al., 2001).
Antimicrobial Properties
Some derivatives of this compound have been studied for their antimicrobial properties. Buchta et al. (2004) investigated 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones, finding them effective against various yeasts and molds, including fluconazole-resistant strains (Buchta et al., 2004).
Antioxidant and Anti-inflammatory Activities
Devi et al. (2019) synthesized diorganotin(IV) complexes derived from salicylaldehyde Schiff bases containing bromo-derivatives, which exhibited moderate antioxidant and anti-inflammatory activities, highlighting their potential in medicinal chemistry (Devi et al., 2019).
Natural Occurrences and Derivatives
Research on naturally occurring bromophenol derivatives, closely related to this compound, has been conducted to explore their biological activities. Zhao et al. (2004) isolated bromophenol derivatives from the red alga Rhodomela confervoides, though they found them inactive against cancer cell lines and microorganisms, indicating the need for further exploration in this area (Zhao et al., 2004).
Propiedades
IUPAC Name |
1-(4-amino-3,5-dibromophenyl)-2-bromoethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br3NO/c9-3-7(13)4-1-5(10)8(12)6(11)2-4/h1-2,7,13H,3,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOLPCNUEOPFFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)C(CBr)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.87 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
